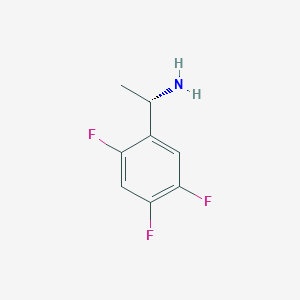![molecular formula C11H22ClN B13602562 1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its stability and potential applications in various fields, including medicinal chemistry and material science. The presence of the bicyclo[2.2.2]octane framework imparts rigidity and distinct chemical properties to the molecule.
Méthodes De Préparation
The synthesis of 1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core.
Functionalization: The next step involves the introduction of the dimethyl groups at the 3-position of the bicyclo[2.2.2]octane ring. This can be accomplished through alkylation reactions.
Amination: The methanamine group is introduced via a nucleophilic substitution reaction, where a suitable amine precursor reacts with the functionalized bicyclo[2.2.2]octane derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid, resulting in the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups using suitable nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its stability and rigidity are advantageous in the synthesis of polymers and advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclo[2.2.2]octane framework provides a rigid scaffold that can enhance binding affinity and selectivity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride can be compared with other similar compounds:
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanol: This compound has a hydroxyl group instead of a methanamine group, leading to different chemical reactivity and applications.
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanone: The presence of a carbonyl group imparts different electronic properties and reactivity.
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanoic acid: This compound contains a carboxylic acid group, making it more acidic and suitable for different types of reactions.
The uniqueness of this compound lies in its combination of the bicyclo[2.2.2]octane framework with the methanamine group, providing a balance of rigidity and reactivity that is valuable in various applications.
Propriétés
Formule moléculaire |
C11H22ClN |
|---|---|
Poids moléculaire |
203.75 g/mol |
Nom IUPAC |
(3,3-dimethyl-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)7-11(8-12)5-3-9(10)4-6-11;/h9H,3-8,12H2,1-2H3;1H |
Clé InChI |
PIJKLHWHGCLFEI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCC1CC2)CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
